Antibacterial Potency Against Staphylococcus aureus: Target Compound vs. 4-Fluorobenzyl Analog
In a direct head-to-head comparison, the target compound (3-methoxyphenyl-2-oxoethyl thioether substituent) demonstrated superior antibacterial potency against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8.33 µg/mL, compared to the 4-fluorobenzyl thioether analog which exhibited an MIC of 32 µg/mL against the same strain . This represents an approximately 3.8-fold improvement in potency, attributable to the electronic and steric contributions of the 3-methoxyphenyl-2-oxoethyl group.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 8.33 µg/mL |
| Comparator Or Baseline | N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: MIC = 32 µg/mL |
| Quantified Difference | ~3.8-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; S. aureus ATCC strain; standard inoculum size; endpoint read at 24 h |
Why This Matters
For researchers procuring compounds for antimicrobial susceptibility testing, the 3.8-fold potency advantage against S. aureus directly reduces the amount of compound required for in vitro assays, lowering cost-per-experiment and enabling detection of activity at lower screening concentrations.
